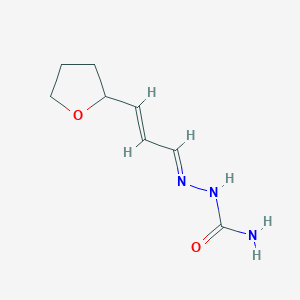
Butanedioic acid, 1H-indol-3-yl-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1H-Indol-3-yl)succinic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring attached to a succinic acid moiety, making it a valuable intermediate in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1H-Indol-3-yl)succinic acid typically involves the reaction of indole with maleic anhydride under acidic conditions. The reaction proceeds through a Diels-Alder cycloaddition followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of (S)-2-(1H-Indol-3-yl)succinic acid can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-(1H-Indol-3-yl)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the succinic acid moiety to a diol.
Substitution: Nucleophilic substitution reactions can be carried out on the indole ring using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-yl-1,2-diol.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(1H-Indol-3-yl)succinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways, including those involved in cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(1H-Indol-3-yl)succinic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate neurotransmitter release. The succinic acid moiety can also participate in metabolic pathways, influencing cellular energy production and redox balance.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
Indole-3-carboxylic acid: A compound with similar structural features but different biological activities.
Uniqueness: (S)-2-(1H-Indol-3-yl)succinic acid is unique due to its combination of the indole ring and succinic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
330939-19-0 |
|---|---|
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
(2S)-2-(1H-indol-3-yl)butanedioic acid |
InChI |
InChI=1S/C12H11NO4/c14-11(15)5-8(12(16)17)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17)/t8-/m0/s1 |
Clave InChI |
HVTXQEBIPXLXDW-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)[C@H](CC(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


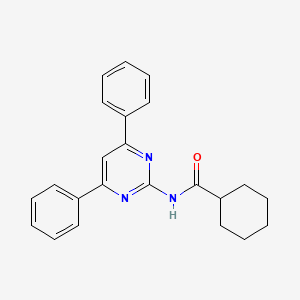
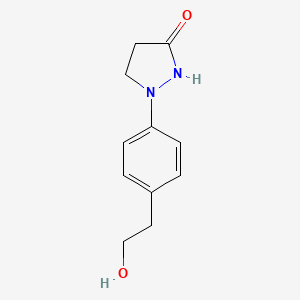
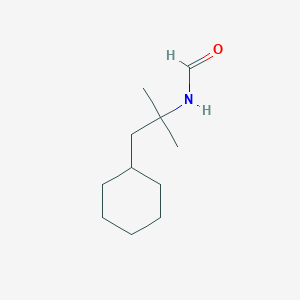
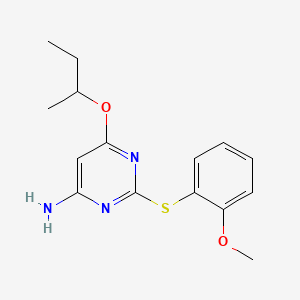
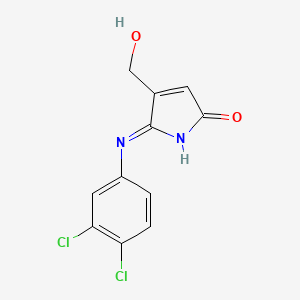



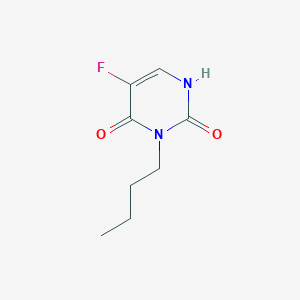
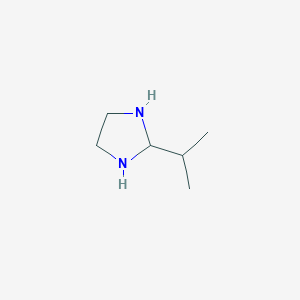


![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)
